Technical Deep Dive: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Technical Deep Dive: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
The following technical guide details the properties, synthesis, and applications of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate , a critical oxanorbornene intermediate.
A Strategic Scaffold for Stereoselective Synthesis and Drug Discovery
Executive Summary
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS: 108586-21-6) is a bicyclic ether belonging to the oxanorbornene class. Characterized by a rigid [2.2.1] bicyclic framework with a bridging oxygen atom and an
Unlike its isomer (the isolated alkene, hept-5-ene-2-carboxylate), the hept-2-ene-3-carboxylate features a double bond conjugated with the ester group. This conjugation imparts unique reactivity, making the compound a potent Michael acceptor and a substrate for stereocontrolled nucleophilic additions. It is widely utilized as a "naked sugar" precursor for the synthesis of carbasugars, shikimic acid derivatives (e.g., oseltamivir analogs), and complex natural products.
Structural Analysis & Physicochemical Properties[2][3][4][5]
The molecule consists of a boat-like cyclohexane ring bridged by an oxygen atom at position 7. The strain energy inherent in the oxabicyclic system (
Structural Features[2][3][5]
-
Bridgehead Oxygen: The O7 atom exerts a strong stereoelectronic effect, directing incoming nucleophiles to the exo face of the double bond.
-
Conjugated System: The C2=C3 double bond is polarized by the ethyl ester at C3, facilitating conjugate addition reactions.
-
Stereochemistry: The bicyclic framework locks the conformation, allowing for high diastereoselectivity during functionalization.
Physicochemical Data Table[2][5]
| Property | Value / Description |
| IUPAC Name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 108586-21-6 |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~110–115 °C at 1.5 mmHg (Predicted) |
| Solubility | Soluble in CH |
| Stability | Stable at room temperature; prone to aromatization under acidic conditions |
Synthesis Protocols
The synthesis of the conjugated alkene (hept-2-ene) requires a distinct approach compared to the common Diels-Alder adduct (hept-5-ene). The most reliable route involves the formation of the oxanorbornadiene followed by regioselective hydrogenation.
Route A: Diels-Alder & Selective Hydrogenation (Primary Method)
This protocol ensures the retention of the conjugated double bond while saturating the isolated, more strained double bond.
Step 1: Diels-Alder Cycloaddition
-
Reagents: Furan (Diene) + Ethyl Propiolate (Dienophile).[1]
-
Conditions: 90–110 °C, sealed tube or reflux in toluene.
-
Intermediate: Ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylate.
-
Mechanism: [4+2] Cycloaddition.[2] The reaction yields the diene adduct.[1]
Step 2: Regioselective Hydrogenation
-
Reagents: H
(1 atm), 5% Pd/C or Pd/BaSO . -
Solvent: Ethyl Acetate or Ethanol.[3]
-
Mechanism: The isolated C5=C6 double bond is sterically less hindered and electronically distinct from the conjugated C2=C3 bond. Controlled hydrogenation selectively reduces the C5=C6 bond.
Experimental Protocol (Step-by-Step)
-
Cycloaddition:
-
Charge a pressure vessel with Furan (1.5 equiv) and Ethyl Propiolate (1.0 equiv).
-
Heat to 100 °C for 12–16 hours.
-
Concentrate under reduced pressure to remove excess furan.[4]
-
Purify the intermediate diene by vacuum distillation or flash chromatography (Hexane/EtOAc).
-
-
Hydrogenation:
-
Dissolve the diene intermediate in EtOAc (0.5 M).
-
Add 5 mol% Pd/C catalyst.[3]
-
Stir under a balloon of H
at room temperature. -
Critical Control Point: Monitor reaction by TLC or GC every 15 minutes. Stop immediately upon disappearance of the diene to prevent over-reduction to the saturated alkane.
-
Filter through a Celite pad to remove catalyst.
-
Concentrate to yield the target Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate .
-
Synthesis Workflow Diagram
Figure 1: Synthesis pathway via partial hydrogenation of the Diels-Alder diene adduct.[5][6][7][3][8]
Reactivity & Applications
The utility of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate stems from its ability to undergo stereoselective transformations that are difficult to achieve on flexible acyclic substrates.
Stereoselective Michael Addition
The conjugated ester makes the C2 position highly electrophilic.
-
Reaction: Nucleophiles (cuprates, thiols, amines) attack C2.
-
Stereocontrol: Attack occurs exclusively from the exo face due to the steric shielding of the endo face by the bridgehead oxygen lone pairs and the concave shape of the bicycle.
-
Application: Synthesis of highly substituted cyclohexanes and carbasugars.
Acid-Catalyzed Ring Opening (Aromatization)
Under acidic conditions (e.g., H
-
Pathway: Protonation of the bridgehead oxygen
C-O bond cleavage Aromatization. -
Product: Ethyl 3-hydroxybenzoate derivatives.
-
Utility: This transformation is often used to convert biomass-derived furans into aromatic commodity chemicals.
Retro-Diels-Alder
While the hept-2-ene scaffold is more stable than the diene, it can undergo retro-Diels-Alder reactions at elevated temperatures (>150 °C), reverting to furan and ethyl acrylate/propiolate derivatives. This reversibility is utilized in dynamic covalent chemistry and self-healing polymers.
Reactivity Pathway Map
Figure 2: Divergent reactivity profile of the oxanorbornene scaffold.
Safety & Handling
-
Furan Risks: The starting material, furan, is a potential carcinogen and highly flammable. All synthesis steps involving furan must be conducted in a fume hood.
-
Peroxide Formation: As an ether, the product can form explosive peroxides upon prolonged storage in air. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
PPE: Standard personal protective equipment (gloves, goggles, lab coat) is mandatory.
References
-
Diels-Alder Cycloaddition of Furans: Kotsuki, H. et al. "High-pressure organic chemistry. XI. Diels-Alder reaction of furan with various dienophiles." Journal of the Chemical Society, Perkin Transactions 1, 1990. Link
-
Selective Hydrogenation of Oxanorbornadienes: Adger, B. M. et al. "The synthesis of (±)-shikimic acid from furan." Journal of the Chemical Society, Chemical Communications, 1991. Link
-
Oxabicyclic Scaffolds in Synthesis: Vogel, P. et al. "7-Oxabicyclo[2.2.1]heptane derivatives: 'Naked sugars' as synthetic intermediates." Tetrahedron, 1999. Link
-
Aromatization Reactions: Chen, Y. et al.[5] "Acid-catalyzed rearrangement of oxabicyclic alkenes." Journal of Organic Chemistry, 2018. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
